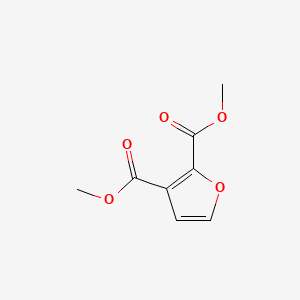
dimethyl furan-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dimethyl furan-2,3-dicarboxylate is an organic compound derived from furandicarboxylic acid It is a furan derivative with two carboxylic acid groups esterified with methanolIt is considered a promising alternative to petroleum-based chemicals in the polymer industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dimethyl furan-2,3-dicarboxylate can be synthesized through various methods. One common approach involves the esterification of furandicarboxylic acid with methanol in the presence of an acid catalyst. Another method includes the one-pot synthesis from galactaric acid via dimethyl carbonate chemistry. In this process, galactaric acid reacts with dimethyl carbonate in the presence of Amberlyst-36 at 200°C for 2 hours, yielding furandicarboxylic acid, dimethyl ester as the main product .
Industrial Production Methods
Industrial production of furandicarboxylic acid, dimethyl ester typically involves the catalytic conversion of biomass-derived carbohydrates. This process includes the dehydration of hexose derivatives followed by oxidation and esterification steps. The use of renewable feedstocks and green chemistry principles is emphasized to ensure sustainability and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
dimethyl furan-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furandicarboxylic acid.
Reduction: Reduction reactions can convert it into different furan derivatives.
Substitution: It can participate in substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: Furandicarboxylic acid.
Reduction: Various reduced furan derivatives.
Substitution: Substituted furan derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of furandicarboxylic acid, dimethyl ester involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester groups facilitate the formation of ester linkages, contributing to the polymer’s structural integrity and properties .
Comparación Con Compuestos Similares
Similar Compounds
Terephthalic acid, dimethyl ester: A petroleum-based compound used in the production of polyethylene terephthalate (PET).
Isophthalic acid, dimethyl ester: Another petroleum-based compound used in polymer synthesis.
Uniqueness
dimethyl furan-2,3-dicarboxylate stands out due to its renewable origin and potential for sustainability. Unlike its petroleum-based counterparts, it can be derived from biomass, reducing dependence on fossil fuels and lowering the carbon footprint of the resulting polymers .
Propiedades
Número CAS |
81870-74-8 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
dimethyl furan-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 |
Clave InChI |
FXJUUMGKLWHCNZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC=C1)C(=O)OC |
SMILES canónico |
COC(=O)C1=C(OC=C1)C(=O)OC |
Key on ui other cas no. |
81870-74-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















